molecular formula C18H18N2O3S B2718622 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1396851-60-7

3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2718622
CAS No.: 1396851-60-7
M. Wt: 342.41
InChI Key: QDABKRVQPQSSOD-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives .

Scientific Research Applications

3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a quorum sensing inhibitor and its diverse applications in medicinal chemistry set it apart from other similar compounds .

Properties

IUPAC Name

3-[2-oxo-2-(4-thiophen-3-ylpiperidin-1-yl)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17(11-20-15-3-1-2-4-16(15)23-18(20)22)19-8-5-13(6-9-19)14-7-10-24-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDABKRVQPQSSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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